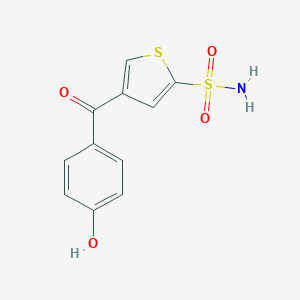

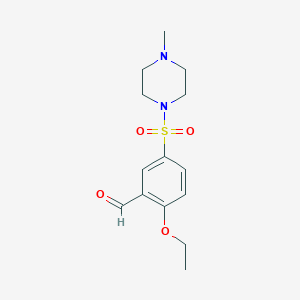

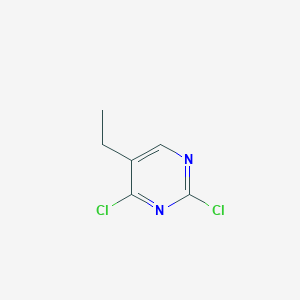

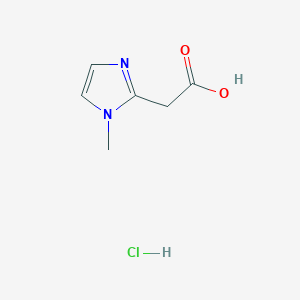

4-(Aminomethyl)-6,7-dimethoxycoumarin

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and the functional groups present.

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

Fluorescence Derivatization Reagent for Carboxylic Acids : It's used as a precolumn fluorescence derivatization reagent for carboxylic acids, facilitating simple and rapid HPLC assays with reasonable sensitivity and reparability. This application is valuable in biochemical analyses, particularly in the assay of fatty acids in human serum (Sasamot et al., 1996).

Probe for Hydration Dynamics in Biological Systems : 6,7-dimethoxy-coumarin derivatives like acetyloxymethyl-6,7-dimethoxycoumarin are used as fluorescence reporters for studying hydration dynamics in biologically relevant systems. Their sensitivity to micro-environment changes makes them useful in protein studies and as substrates for hydrolase enzymes (Ghose et al., 2018).

Fluorescent Label for Chromatographic Detection : 4-bromomethyl-6,7-dimethoxycoumarin, a related compound, serves as a fluorescent label for carboxylic acids in chromatography. This property enhances the detection sensitivity and allows for gradient elution chromatography (Farinotti et al., 1983).

Labeling of Myosin ATPase : It's used in the labeling of myosin subfragment-1 (S-1) ATPase in research related to muscle proteins. This application helps in studying the structural aspects of these proteins (Hiratsuka, 1987).

Study of Pharmacokinetics in Hepatic Injury : 6,7-dimethoxycoumarin's pharmacokinetics are studied in rat models of hepatic injury. This research is crucial for understanding how liver diseases can affect drug metabolism and distribution (Lv et al., 2012).

Phytoalexin in Citrus : It acts as a phytoalexin in citrus, conferring resistance against diseases like Phytophthora gummosis. This highlights its potential in agricultural and botanical research (Afek et al., 1986).

Antioxidant and Antiprotozoal Activity : Some studies focus on synthesizing novel derivatives and evaluating their antioxidant and antiprotozoal activities, which can be crucial in drug discovery (Tyagi et al., 2005; Pierson et al., 2010)(https://consensus.app/papers/synthesis-antiprotozoal-activity-4arylcoumarins-pierson/86917fad6bb95bcc8734c54f41fb5116/?utm_source=chatgpt).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This could include studying the compound’s effects on cells or organisms, and determining whether it has any harmful effects.

Direcciones Futuras

This could involve suggesting further studies that could be done to learn more about the compound. This could include suggesting modifications to the compound’s structure to enhance its properties, or suggesting new applications for the compound.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Propiedades

IUPAC Name |

4-(aminomethyl)-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXVGQYUBHDGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-6,7-dimethoxycoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.